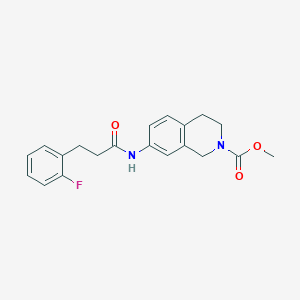
methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Properties
- Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate and related compounds have shown significant antibacterial activities. Compounds in this class, including those with a fluorophenyl group, have been found effective against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus. These findings highlight the potential of these compounds in addressing challenging bacterial infections (Miyamoto et al., 1990), (Kuramoto et al., 2003).
Synthesis and Chemical Transformations
- Research has explored the synthesis of various derivatives of this compound, including their transformation into different chemical structures such as 4-aminopyrimidines and hydantoins. These transformations demonstrate the chemical versatility of the compound and its derivatives, which can lead to the discovery of new drugs or materials (Korbonits et al., 1991), (Macháček et al., 2006).
Dopamine Agonist Properties
- Studies have revealed that certain derivatives of this compound class, specifically those related to tetrahydroisoquinolines, exhibit dopamine agonist properties. This suggests potential applications in the treatment of neurological disorders such as Parkinson's disease or in the development of antidepressant agents (Jacob et al., 1981).
Antibacterial Efficacy Optimization
- Investigations into the structure-activity relationships of quinolone derivatives, including those related to methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, have been conducted to optimize their antibacterial efficacy. Such research is crucial for the development of more effective antibacterial agents (Cooper et al., 1990).
Antioxidative or Prooxidative Effects
- Compounds in this class have been studied for their antioxidative or prooxidative effects, particularly in relation to erythrocyte hemolysis. This research has implications for understanding the potential therapeutic uses of these compounds as antioxidant drugs or in cancer treatment (Liu et al., 2002).
Analgesic and Spasmolytic Properties
- Some derivatives of the compound have been found to have analgesic and spasmolytic properties, suggesting potential applications in pain management and the treatment of muscle spasms (Brossi et al., 1960).
Propiedades
IUPAC Name |
methyl 7-[3-(2-fluorophenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-20(25)23-11-10-14-6-8-17(12-16(14)13-23)22-19(24)9-7-15-4-2-3-5-18(15)21/h2-6,8,12H,7,9-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRAWXNRGQOMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

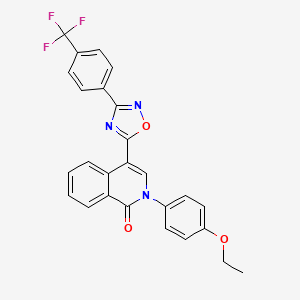
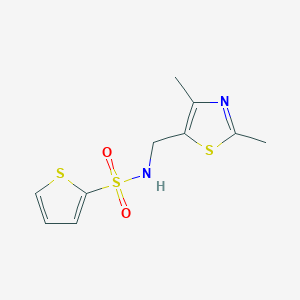
![benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2684194.png)
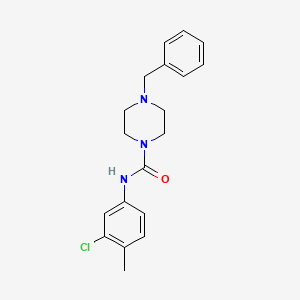
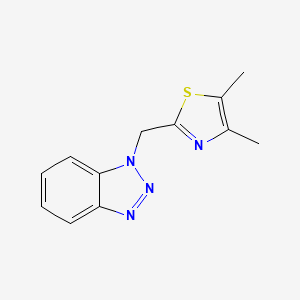
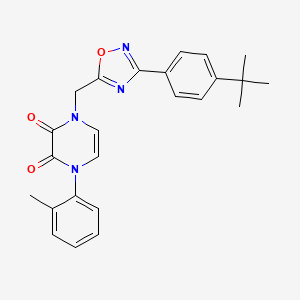

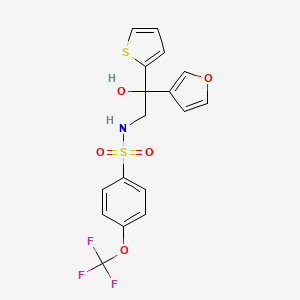
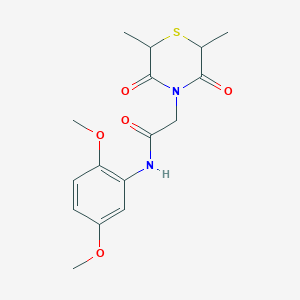
![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2684205.png)
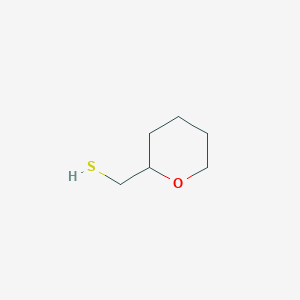
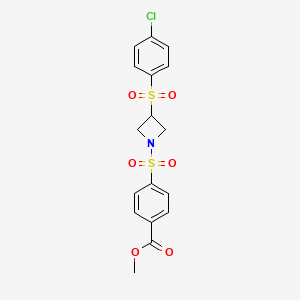

![3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2684213.png)